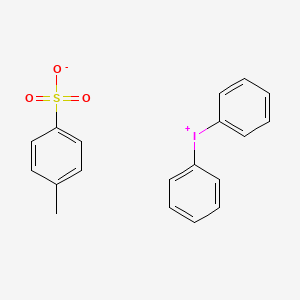

Diphenyliodonium p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyliodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIKAXKFQJWKCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90212135 | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-66-9 | |

| Record name | Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyliodonium p-toluenesulfonate

Abstract: Diphenyliodonium p-toluenesulfonate (DPIpTS) is a versatile organoiodine compound that has garnered significant attention across multiple scientific disciplines. As a member of the diaryliodonium salt family, it is most renowned for its function as a highly efficient photoacid generator (PAG) in cationic polymerization and photolithography. Upon exposure to ultraviolet radiation, it undergoes irreversible photolysis to produce a strong Brønsted acid, which can initiate a cascade of chemical transformations. Beyond its applications in polymer science, DPIpTS also serves as a powerful electrophilic arylating agent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This guide provides a comprehensive technical overview of its physicochemical properties, mechanisms of action, synthesis, key applications, and detailed experimental protocols for its use, aimed at researchers, chemists, and materials scientists.

Introduction to Diaryliodonium Salts

This compound, also known as DPIpTS, belongs to the class of hypervalent iodine(III) compounds.[1] These compounds feature an iodine atom in a +3 oxidation state, bonded to two aryl groups.[1] The structure consists of a diphenyliodonium cation, [(C₆H₅)₂I]⁺, and a p-toluenesulfonate (tosylate) anion, [CH₃C₆H₄SO₃]⁻.[2][3] This ionic composition is fundamental to its dual functionality: the cation is the photoactive component responsible for acid generation, while the non-nucleophilic tosylate anion is crucial for the stability and reactivity of the photogenerated acid.[4] Its primary roles as a cationic photoinitiator and a photoacid generator make it indispensable in applications requiring spatial and temporal control over acid-catalyzed reactions, such as in advanced coatings, adhesives, 3D printing, and microelectronics fabrication.[2][5][6][7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of DPIpTS is essential for its effective application and safe handling. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6293-66-9 | [2][8] |

| Molecular Formula | C₁₉H₁₇IO₃S | [2][8] |

| Molecular Weight | 452.31 g/mol | [3][8] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 188-191 °C | [2] |

| UV Absorption (λmax) | 222 nm | |

| Solubility | γ-butyrolactone: ~5%; PGMEA: <1%; Ethyl lactate: <1% | |

| Thermal Stability | Generally stable, but degradation can occur above 120°C, especially under humid conditions. | [2] |

Core Mechanisms of Action

DPIpTS exhibits two primary modes of reactivity: as a photoacid generator and as an electrophilic arylating agent. The causality behind its utility lies in the inherent instability of the hypervalent iodine center upon stimulation.

Function as a Photoacid Generator (PAG)

The most prominent application of DPIpTS is as a PAG. This process is initiated by the absorption of UV light, typically below 300 nm, although sensitization can extend its activity to longer wavelengths.[10] The photolysis of the diphenyliodonium cation is an irreversible process that generates a strong Brønsted acid (p-toluenesulfonic acid), which then acts as a catalyst for subsequent reactions like cationic polymerization.[4][11][12]

The Causality of Photolysis:

-

Excitation: The diphenyliodonium cation absorbs a photon, promoting it to an excited electronic state.

-

Bond Cleavage: In the excited state, the carbon-iodine bond becomes labile. The molecule can undergo either homolytic (radical) or heterolytic (ionic) cleavage. Both pathways ultimately lead to the formation of reactive species.

-

Hydrogen Abstraction: The generated radical cations or other intermediates are highly reactive and readily abstract a hydrogen atom from a surrounding solvent or monomer molecule (R-H).

-

Acid Formation: This abstraction releases a proton, which immediately combines with the tosylate counter-anion to form p-toluenesulfonic acid (PTSA), a very strong acid.[11] The other byproducts are typically iodobenzene and benzene.

This photogeneration of a superacid is the cornerstone of its use in photoresists for microelectronics, where the acid catalyzes a change in the solubility of a polymer matrix, and in cationic photopolymerization to initiate ring-opening of monomers like epoxides and vinyl ethers.[4][12][13]

Caption: Photochemical pathway of DPIpTS leading to acid generation and subsequent cationic polymerization.

Function in Organic Synthesis

Diaryliodonium salts are excellent electrophilic arylating reagents, transferring an aryl group to a wide range of nucleophiles.[14] This reactivity stems from the excellent leaving group ability of the iodoarene moiety (e.g., iodobenzene).[14] DPIpTS can be used in both metal-catalyzed and metal-free cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds.[15][16]

The Causality of Arylation: The key is the polarization of the C-I bond and the stability of the neutral iodobenzene leaving group. A nucleophile attacks one of the phenyl rings attached to the iodine center, leading to reductive elimination and displacement of iodobenzene. This process is often facilitated by transition metal catalysts (e.g., palladium, copper) which can undergo oxidative addition into the C-I bond, but metal-free pathways are also common.[16]

Synthesis and Characterization

A Common Synthetic Route

DPIpTS can be synthesized via a one-pot reaction from readily available starting materials.[17][18] A robust method involves the oxidation of an aryl iodide in the presence of a second arene and p-toluenesulfonic acid.[17]

Self-Validating Protocol Rationale: This protocol is designed for high yield and purity. The use of m-chloroperbenzoic acid (m-CPBA) as the oxidant is effective and selective.[17][18] Dichloromethane is an excellent solvent for the reactants and the intermediate hypervalent iodine species. The p-toluenesulfonic acid acts as both the acid catalyst and the source of the counter-anion, simplifying the procedure.[17] The final product precipitates upon addition of diethyl ether, allowing for easy isolation by filtration. Each step is chosen to drive the reaction to completion and facilitate purification.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of iodobenzene (1.0 eq.) and benzene (1.5 eq.) in dichloromethane (DCM) at room temperature, add p-toluenesulfonic acid monohydrate (1.1 eq.).

-

Oxidation: Cool the mixture in an ice bath. Slowly add a solution of m-CPBA (approx. 77%, 1.1 eq.) in DCM.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, add diethyl ether to the mixture to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum to yield pure this compound.

Key Applications

The unique reactivity of DPIpTS has led to its adoption in several high-technology fields.

Cationic Photopolymerization

DPIpTS is a premier photoinitiator for the cationic polymerization of monomers such as epoxides, oxetanes, and vinyl ethers.[4][19] This technology is critical for applications requiring rapid, tack-free curing under ambient conditions, including:

-

UV-Curable Coatings and Inks: Provides durable, chemically resistant finishes.

-

Adhesives: Allows for "cure-on-demand" bonding of various substrates.

-

3D Printing (Stereolithography): Enables the layer-by-layer fabrication of complex polymeric objects with high resolution.[12][20]

Micro- and Nanolithography

In the semiconductor industry, DPIpTS functions as a PAG in chemically amplified photoresists.[7][13] Upon exposure to deep UV (DUV) light, the generated acid diffuses a short distance and catalyzes a deprotection reaction in the surrounding polymer matrix. This single photo-event can trigger hundreds of chemical reactions, "amplifying" the initial signal and dramatically increasing the photosensitivity of the resist. This allows for the precise patterning of integrated circuits.

Organic and Medicinal Chemistry

As an arylating agent, DPIpTS is a valuable tool for drug development professionals. It provides a reliable method for introducing a phenyl group into complex molecules under mild conditions, avoiding the harsh reagents often required in traditional cross-coupling chemistry.[1][14]

Caption: A typical experimental workflow for photoinitiated cationic polymerization using DPIpTS.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable.

-

Handling: this compound should be handled in a well-ventilated area or a chemical fume hood.[21] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[21][22]

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidants, acids, and bases.[21][23] Keep the container tightly sealed.

-

Toxicity: The toxicological properties have not been fully investigated for all exposure routes.[9] However, the generated p-toluenesulfonic acid is highly corrosive and can cause severe skin and eye burns.[22][23]

Conclusion and Future Outlook

This compound is a cornerstone material in photopolymerization and a valuable reagent in synthetic chemistry. Its ability to generate a strong acid upon UV irradiation provides unparalleled control over acid-catalyzed processes. Future research will likely focus on modifying the cation structure to enhance its absorption at longer, safer wavelengths (e.g., for visible light or near-UV LEDs) and on developing novel counter-anions to further tune the reactivity and properties of the photogenerated acid.[10] As industries from electronics to advanced manufacturing continue to push the boundaries of miniaturization and efficiency, the demand for high-performance PAGs like DPIpTS will undoubtedly continue to grow.

References

- Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba.

-

This compound. (n.d.). gsrs. [Link]

-

p-TOLUENESULFONIC ACID MONOHYDRATE Safety Data Sheet. (n.d.). Integra Chemical Company. [Link]

-

Safety Data Sheet: Paratoluolsulphonic acid. (n.d.). Carl ROTH. [Link]

-

p-Toluenesulfonate | C7H7O3S-. (n.d.). PubChem. [Link]

-

Bioxolography Using Diphenyliodonium Chloride and N‐Vinylpyrrolidone Enables Rapid High‐Resolution Volumetric 3D Printing of Spatially Encoded Living Matter. (2023). National Institutes of Health (NIH). [Link]

-

Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98%. (n.d.). Cole-Parmer. [Link]

-

Synthesis of novel diphenyliodonium and triarylsulfonium PAGs. (n.d.). ResearchGate. [Link]

-

Iodonium Borate Initiators for Cationic Photopolymerization and Their Application in Radical-Induced Cationic Frontal Polymerization. (2022). ACS Publications. [Link]

-

One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. (2008). ResearchGate. [Link]

-

The photooxidative sensitization of bis(p-substituted diphenyl)iodonium salts in the radical polymerization of acrylates. (2019). RSC Publishing. [Link]

-

Iodonium salts in organic synthesis. (2011). ResearchGate. [Link]

-

Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator. (n.d.). Tintoll. [Link]

-

Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. (1995). PubMed. [Link]

- Photoacid generators. (2012).

-

Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. (n.d.). ResearchGate. [Link]

-

Scalable electrochemical synthesis of diaryliodonium salts. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. (2021). National Institutes of Health (NIH). [Link]

-

Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes. (2019). National Institutes of Health (NIH). [Link]

-

PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. (2006). Organic Chemistry Portal. [Link]

-

Sample-Efficient Generation of Novel Photo-acid Generator Molecules using a Deep Generative Model. (2021). arXiv. [Link]

-

Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing. (2023). RSC Publishing. [Link]

-

Photopolymerization of Limonene Dioxide and Vegetable Oils as Biobased 3D-Printing Stereolithographic Formulation. (2021). MDPI. [Link]

-

Diphenyliodonium tosylate. (n.d.). PubChem. [Link]

-

Iodonium salt synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles. (2022). PDXScholar. [Link]

-

Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. (2011). Synlett. [Link]

-

One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. (2008). Organic Chemistry Portal. [Link]

-

Sodium amide. (n.d.). Wikipedia. [Link]

-

Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. (n.d.). Organic Chemistry, Stockholm University. [Link]

-

Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 6293-66-9 [smolecule.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. Diphenyliodonium tosylate | C19H17IO3S | CID 22723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Para-Toluene Sulfonic Acid Supplier China | High Quality PTSA Manufacturer & Exporter | Uses, Safety Data, Price [p-toluenesulfonicacid-ptbba.com]

- 12. Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00359K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]

- 15. Iodonium salt synthesis [organic-chemistry.org]

- 16. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 17. researchgate.net [researchgate.net]

- 18. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]

- 19. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]

- 20. Bioxolography Using Diphenyliodonium Chloride and N‐Vinylpyrrolidone Enables Rapid High‐Resolution Volumetric 3D Printing of Spatially Encoded Living Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. integraclear.com [integraclear.com]

An In-Depth Technical Guide to Diphenyliodonium p-Toluenesulfonate

Abstract

Diphenyliodonium p-toluenesulfonate (DPI-PTS) is a versatile organic salt composed of a diphenyliodonium cation and a p-toluenesulfonate (tosylate) anion.[1][2] Renowned for its dual functionality, it serves as a highly efficient photoacid generator (PAG) in cationic photopolymerization and as a potent electrophilic arylating agent in synthetic organic chemistry.[3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, mechanisms of action, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to Diaryliodonium Salts

Diaryliodonium salts are a class of hypervalent iodine(III) compounds characterized by a positively charged iodine atom bonded to two aryl groups. These compounds are notable for their exceptional utility as arylating agents and as precursors to highly reactive species. Their reactivity stems from the hyperleaving group ability of the iodoarene moiety, making them powerful electrophiles. Among this class, this compound (also known as DPI-PTS or diphenyliodonium tosylate) is particularly significant due to its thermal stability, well-defined reactivity, and commercial availability.[1][5] It finds widespread use in applications ranging from industrial coatings and 3D printing to the synthesis of complex pharmaceutical intermediates.[1][6]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of DPI-PTS is critical for its effective application. The compound is an organic salt with the chemical formula C₁₉H₁₇IO₃S.[1]

Chemical Structure

DPI-PTS is composed of two distinct ionic components:

-

Diphenyliodonium Cation ([C₆H₅]₂I⁺): This cation features a central iodine atom covalently bonded to two phenyl rings.[7] The positive charge is formally centered on the iodine atom.

-

p-Toluenesulfonate (Tosylate) Anion (CH₃C₆H₄SO₃⁻): This is the conjugate base of p-toluenesulfonic acid, a strong organic acid. It serves as the counter-anion to the diphenyliodonium cation.[2][7]

The ionic interaction between the bulky cation and the sulfonate anion dictates the salt's crystalline structure and solubility characteristics.

Caption: Ionic structure of this compound.

Core Physicochemical Data

The properties of DPI-PTS make it suitable for a range of laboratory and industrial processes. It is a solid at room temperature and exhibits moderate solubility in polar aprotic solvents.

| Property | Value | Source |

| CAS Number | 6293-66-9 | [1][2][3] |

| Molecular Formula | C₁₉H₁₇IO₃S | [1][3] |

| Molecular Weight | 452.31 g/mol | [3][7] |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | 188-191 °C | [9] |

| UV Absorption (λmax) | 222 nm | [1] |

| Solubility | Good in methanol, ethanol, DMSO.[1] Limited in PGMEA (<1%), ethyl lactate (<1%). Moderate in γ-butyrolactone (~5%). | [1] |

| Thermal Decomposition | ~200 °C (dry); as low as 120 °C in humid conditions.[1] | [1] |

Expertise Insight: The limited solubility in common electronic grade solvents like PGMEA necessitates careful formulation design in photolithography applications. The moderate solubility in γ-butyrolactone, however, provides a viable alternative. The compound's sensitivity to humidity at elevated temperatures is a critical handling parameter; degradation can lead to inconsistent performance.[1]

Synthesis and Purification

The synthesis of diaryliodonium salts is a well-established area of hypervalent iodine chemistry. One-pot procedures are often favored for their efficiency and high yields.

General Synthetic Approach

A common and direct method involves the oxidation of an iodoarene in the presence of another arene and a strong acid.[8] For DPI-PTS, this typically involves the reaction of an iodine precursor with benzene or a benzene derivative in the presence of p-toluenesulfonic acid and an oxidizing agent.[1]

Causality Behind Component Choices:

-

Iodine Source: Iodoarenes are common precursors. More advanced, one-pot methods utilize elemental iodine, which generates the hypervalent species in situ.[1]

-

Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) is a frequently used oxidant due to its effectiveness in forming the hypervalent iodine(III) intermediate.[8][10]

-

Acid/Counter-ion Source: p-Toluenesulfonic acid (p-TsOH) serves a dual purpose: it acts as a catalyst and provides the tosylate counter-anion, which is often more suitable for generating electron-rich iodonium salts compared to stronger acids like triflic acid.[8]

Caption: A typical workflow for the one-pot synthesis of DPI-PTS.

Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for producing high-purity DPI-PTS.

Materials:

-

Iodobenzene

-

Anisole (as the electron-rich arene)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a stirred solution of iodobenzene (1.0 equiv.) and anisole (1.2 equiv.) in DCM at 0 °C, add p-TsOH·H₂O (1.5 equiv.).

-

Oxidation: Add m-CPBA (1.5 equiv.) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Rationale: Slow addition of the oxidant controls the exothermic reaction and prevents side-product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the crude product. Rationale: DPI-PTS is insoluble in diethyl ether, allowing for efficient separation from non-polar impurities.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

-

Validation: Confirm product identity and purity via ¹H NMR spectroscopy and melting point determination (should be 188-191 °C).[9]

Mechanisms of Action and Chemical Reactivity

DPI-PTS exhibits two primary modes of reactivity: as a photoacid generator and as an electrophilic arylating agent.

As a Photoacid Generator (PAG)

This is the most prominent application of DPI-PTS, particularly in polymer and materials science.[1] Upon exposure to UV radiation (typically <300 nm), the diphenyliodonium cation undergoes irreversible photolysis.

Mechanism:

-

Excitation: The DPI⁺ cation absorbs a UV photon, promoting it to an excited state ([DPI⁺]*).

-

Homolytic Cleavage: The excited state undergoes rapid homolytic cleavage of a carbon-iodine bond, generating a phenyl radical (Ph•) and a phenyliodonium radical cation ([PhI]⁺•).

-

Hydrogen Abstraction: These highly reactive radical species abstract hydrogen atoms from the surrounding environment (e.g., solvent or monomer), ultimately producing a proton (H⁺).

-

Acid Generation: The proton combines with the tosylate anion (TsO⁻) to form the superacid, p-toluenesulfonic acid (p-TsOH).[11]

This photogenerated acid is a powerful catalyst for initiating cationic polymerization of monomers like epoxides and vinyl ethers, a process widely used in UV curing for coatings, adhesives, and 3D printing.[1][12]

Caption: Photoinitiation mechanism of DPI-PTS leading to acid generation.

As an Electrophilic Arylating Agent

In organic synthesis, diaryliodonium salts are valued as metal-free reagents for electrophilic arylation.[4] They can transfer a phenyl group to a wide range of nucleophiles, including amines, phenols, thiols, and stabilized carbanions. These reactions are often facilitated by catalysts, such as copper salts, although metal-free conditions are also common.

General Reaction: Nu⁻ + [Ph₂I]⁺ → Ph-Nu + PhI

Trustworthiness Insight: The selectivity of which aryl group is transferred can be an issue in unsymmetrical diaryliodonium salts. However, for the symmetrical DPI-PTS, either phenyl group can be transferred, simplifying reaction outcomes. The iodobenzene (PhI) by-product is relatively unreactive and easily removed during purification.

Applications in Research and Industry

The dual reactivity of DPI-PTS enables its use in diverse, high-value applications.

| Application Area | Specific Use | Underlying Mechanism |

| Polymer & Material Science | Cationic UV Curing: Coatings, inks, adhesives.[1] | Photoacid Generation |

| Photolithography: Photoresists for microelectronics. | Photoacid Generation | |

| 3D Printing (SLA/DLP): Initiator for acrylate and epoxide resins.[6][13] | Photoacid Generation | |

| Organic & Medicinal Chemistry | Arylating Agent: Synthesis of diaryl ethers, N-aryl amines, and aryl sulfides. | Electrophilic Arylation |

| Precursor Synthesis: Used in metal-catalyzed cross-coupling reactions. | Electrophilic Arylation | |

| Generation of Benzynes: Under basic conditions. | Elimination Reaction |

Experimental Protocol: Model Photopolymerization

This protocol provides a self-validating workflow for the cationic photopolymerization of an epoxide monomer using DPI-PTS.

Objective: To demonstrate the efficacy of DPI-PTS as a photoinitiator for the UV curing of (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (ECC).

Materials:

-

ECC (monomer)

-

This compound (DPI-PTS)

-

UV Curing System (e.g., 365 nm LED lamp, >100 mW/cm²)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory

Procedure:

-

Formulation: Prepare a 2% (w/w) solution of DPI-PTS in ECC. Protect the solution from light. Rationale: This concentration is typical for efficient initiation without causing excessive brittleness in the final polymer.

-

Baseline Measurement (Validation Step 1): Place a small drop of the liquid formulation onto the ATR crystal of the FTIR spectrometer and record a spectrum. Note the characteristic epoxide peak at ~790 cm⁻¹.

-

Curing: Expose the formulation (as a thin film) to a 365 nm UV source for 30-60 seconds.

-

Post-Cure Analysis (Validation Step 2): Scrape a small sample of the cured (solid) polymer and press it firmly onto the ATR crystal. Record a new FTIR spectrum.

-

Data Analysis: Compare the pre- and post-cure spectra. A significant decrease or disappearance of the epoxide peak at ~790 cm⁻¹ confirms successful ring-opening polymerization. Calculate the conversion percentage for quantitative analysis.

Safety, Handling, and Storage

Safety:

-

DPI-PTS is an irritant. Avoid contact with eyes, skin, and clothing.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

In case of fire, poisonous gases such as sulfur oxides may be produced.[14][15]

Handling:

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[14]

-

Keep away from strong oxidizing agents.[14]

Storage:

-

Store in a cool, dry, and well-ventilated place, away from light and moisture.[14]

-

Keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality, as the compound can degrade in humid conditions.[1][14]

Conclusion and Future Outlook

This compound is a cornerstone reagent in both polymer science and organic synthesis. Its reliability as a photoacid generator has cemented its role in advanced manufacturing technologies like 3D printing and photolithography. In parallel, its utility as a clean and efficient arylating agent continues to be exploited in the synthesis of complex organic molecules. Future research will likely focus on developing new diaryliodonium salts with tailored absorption profiles for longer wavelength light (e.g., visible light), enhancing their efficiency and broadening their application scope in fields like biocompatible hydrogel formation and dual-cure polymer systems.

References

-

Global Substance Registration System (GSRS). This compound. [Link]

-

PubChem. Diphenyliodonium tosylate | C19H17IO3S | CID 22723. [Link]

-

Giacoletto, J., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2014). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. [Link]

-

ResearchGate. Synthesis of novel diphenyliodonium and triarylsulfonium PAGs. [Link]

-

Olofsson, B. (2006). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich. Sci-Hub. [Link]

-

PDXScholar. (2019). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A). [Link]

-

Integra Chemical Company. p-TOLUENESULFONIC ACID MONOHYDRATE SDS. [Link]

-

ResearchGate. (2013). Photoreaction and photopolymerization studies on phenoxazin dyes/diphenyliodonium chloride salt. [Link]

-

Royal Society of Chemistry. (2019). The photooxidative sensitization of bis(p-substituted diphenyl)iodonium salts in the radical polymerization of acrylates. [Link]

-

Toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid. [Link]

-

ResearchGate. The structures of photosensitizer and diphenyliodonium salts. [Link]

-

CAS Common Chemistry. Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1). [Link]

-

NJ.gov. p-TOLUENE SULFONIC ACID HAZARD SUMMARY. [Link]

-

Togo, H. (2011). Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. [Link]

-

PubMed. (1999). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. [Link]

Sources

- 1. Buy this compound | 6293-66-9 [smolecule.com]

- 2. Diphenyliodonium tosylate | C19H17IO3S | CID 22723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound CAS#: [m.chemicalbook.com]

- 10. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]

- 11. Para-Toluene Sulfonic Acid Supplier China | High Quality PTSA Manufacturer & Exporter | Uses, Safety Data, Price [p-toluenesulfonicacid-ptbba.com]

- 12. researchgate.net [researchgate.net]

- 13. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

Authored for Senior Researchers and Drug Development Professionals

An In-Depth Technical Guide to Diphenyliodonium p-Toluenesulfonate (CAS 6293-66-9)

Abstract

This compound (DPIpTS), a member of the diaryliodonium salt family, is a highly versatile and efficient compound with significant applications in polymer chemistry, organic synthesis, and materials science. Primarily recognized for its role as a cationic photoinitiator and photoacid generator (PAG), DPIpTS facilitates polymerization reactions upon exposure to ultraviolet radiation.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, mechanisms of action, and key applications. It further details established experimental protocols, safety considerations, and analytical techniques, offering field-proven insights for researchers and professionals in drug development and chemical sciences.

Core Compound Identity and Physicochemical Properties

This compound is an organoiodine compound composed of a diphenyliodonium cation and a p-toluenesulfonate (tosylate) anion.[1] This structure is fundamental to its reactivity, particularly its ability to generate reactive species upon photolysis.

Key Identifiers and Chemical Structure

| Property | Value | Source |

| CAS Number | 6293-66-9 | [2][3] |

| Molecular Formula | C₁₉H₁₇IO₃S | [1][2] |

| Molecular Weight | 452.31 g/mol | [2][4] |

| Synonyms | DPIpTS, Diphenyliodonium tosylate | [2][5][6] |

| InChI Key | UMIKAXKFQJWKCV-UHFFFAOYSA-M | [6] |

| Canonical SMILES | Cc1ccc(cc1)S([O-])(=O)=O.c3ccccc3 | [6] |

Physicochemical and Spectral Data

The physical and spectral properties of DPIpTS are critical for its application, dictating its solubility in various media and its interaction with electromagnetic radiation.

| Property | Value | Source |

| Appearance | White powder/solid | [7] |

| Melting Point | 188-191 °C | [1][8] |

| Decomposition Temp. | 199.9 °C (dry); as low as 120 °C (humid) | [1] |

| UV Absorption (λmax) | 222 nm (ε = 2.36 × 10⁴ M⁻¹cm⁻¹) | [1] |

| Solubility (Organic) | Excellent: Methanol, Ethanol, DMSOHigh: DichloromethaneModerate: Acetonitrile~5%: γ-butyrolactone<1%: PGMEA, Ethyl lactate | [1][8] |

Synthesis and Purification

The synthesis of diaryliodonium salts is a well-established area of hypervalent iodine chemistry.[1] These methods typically involve the oxidation of an iodine-containing precursor followed by coupling with an aromatic compound.

General Synthesis Route

A common and direct approach involves the reaction of an aryl iodide with another aromatic compound in the presence of an oxidizing agent and a strong acid, which also provides the counter-anion. For DPIpTS, this involves:

-

Oxidative Coupling: Reacting an iodine precursor with benzene in the presence of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

-

Acid-Mediated Salt Formation: Conducting the reaction in the presence of p-toluenesulfonic acid (p-TsOH), which serves as both a catalyst and the source of the tosylate counter-anion.[9][10]

This one-pot synthesis is often preferred for its efficiency and high yields, particularly for electron-rich diaryliodonium salts.[9]

Caption: General one-pot synthesis of DPIpTS.

Mechanism of Action: Photochemistry and Reactivity

The primary utility of DPIpTS stems from its photochemical reactivity. Upon absorbing UV light, the diphenyliodonium cation undergoes irreversible decomposition, generating highly reactive species that can initiate chemical reactions.

Photodecomposition Pathway

Exposure to UV radiation (typically below 300 nm) excites the DPIpTS molecule.[1][11] This leads to the homolytic or heterolytic cleavage of the carbon-iodine bond.

-

Homolytic Cleavage: Generates a phenyl radical (Ph•), an iodobenzene molecule (PhI), and a protonated tosylate species.

-

Heterolytic Cleavage: Produces a phenyl cation (Ph⁺), an iodobenzene molecule (PhI), and the tosylate anion.

Both pathways result in the formation of a Brønsted acid (p-toluenesulfonic acid). This generated acid is the key species in "photoacid generator" (PAG) applications, where it catalyzes subsequent reactions like cationic polymerization.[1] The phenyl radical is highly effective at initiating free-radical polymerization.[1][12]

Caption: Photodecomposition pathways of the DPI cation.

Key Applications in Research and Development

DPIpTS is a cornerstone compound in several advanced chemical fields.

Cationic Photopolymerization

As a photoacid generator, DPIpTS is widely used to initiate the cationic polymerization of monomers such as epoxides, vinyl ethers, and acrylates.[1][13] This is critical in applications requiring rapid, solvent-free curing, including:

-

Coatings and Adhesives: UV-curable coatings for electronics, optics, and protective layers.

-

3D Printing (Stereolithography): Curing of photosensitive resins layer-by-layer.

-

Dental Materials: Light-cured dental composites and adhesives.[1]

The process is a triggered reaction; once initiated by light, polymerization can proceed to completion even after the light source is removed.[11]

Arylation Reagent in Organic Synthesis

Diaryliodonium salts are powerful arylation agents. They can transfer a phenyl group to a wide range of nucleophiles under metal-free conditions, avoiding the toxicity and cost associated with many transition metal catalysts. This makes them valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Drug Development and Genotoxic Impurity Analysis

While DPIpTS itself is primarily a reagent, the tosylate moiety is significant in pharmaceutical development. p-Toluenesulfonic acid is often used to form stable, crystalline salts of basic APIs.[14][15] However, this process can potentially generate alkyl p-toluenesulfonates (e.g., methyl or ethyl tosylate) if corresponding alcohols are present. These byproducts are classified as potential genotoxic impurities (GTIs) and must be strictly controlled to levels as low as 1.5 µ g/day .[14] Therefore, highly sensitive analytical methods, such as HPLC-UV, are required to quantify these impurities in the final drug substance.[14][16]

Experimental Protocol: UV-Initiated Polymerization of an Acrylate Resin

This protocol provides a self-validating workflow for using DPIpTS as a photoinitiator.

Materials and Reagents

-

This compound (DPIpTS), ≥99%

-

Trimethylolpropane triacrylate (TMPTA) (monomer)

-

Optional: Photosensitizer (e.g., a squaraine dye for visible light applications)[17]

-

Solvent: Acetonitrile (if needed for dissolution)

-

UV Curing System (e.g., 365 nm LED or mercury lamp)

-

Fourier-Transform Infrared (FTIR) Spectrometer with ATR attachment

Step-by-Step Methodology

-

Formulation Preparation:

-

In an amber vial to prevent premature exposure to light, prepare the photopolymerizable formulation.

-

Weigh 98 parts of TMPTA monomer.

-

Add 2 parts of DPIpTS (2% w/w).

-

If using a sensitizer, add 0.1-0.5 parts.

-

Mix thoroughly using a vortex mixer or magnetic stirrer until the DPIpTS is fully dissolved. Gentle warming may be required.

-

-

Sample Application:

-

Apply a thin film (e.g., 50 µm) of the formulation onto a substrate (e.g., a glass slide or a KBr pellet for FTIR analysis).

-

-

UV Curing (Initiation):

-

Place the sample under the UV curing system.

-

Expose the film to UV radiation (e.g., 100 mW/cm² at 365 nm) for a predetermined time (e.g., 10-60 seconds).

-

-

Monitoring Polymerization (Validation):

-

Use real-time FTIR to monitor the disappearance of the acrylate C=C bond peak (typically around 1635 cm⁻¹).

-

The degree of conversion can be calculated by comparing the peak area before and after curing. This provides a quantitative measure of the initiator's efficiency.

-

-

Post-Cure Analysis:

-

Assess the physical properties of the cured polymer, such as hardness (pencil hardness test), solvent resistance (MEK rub test), and adhesion.

-

Caption: Workflow for UV-curing using DPIpTS.

Analytical Methods

Accurate characterization and quantification of DPIpTS and related tosylate compounds are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.[14][18]

HPLC-UV Method for Tosylate Analysis

-

Column: Cogent Phenyl Hydride™, 4µm, 100Å.[18]

-

Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 85:15 v/v) with 0.1% formic acid.[18]

-

Detection: UV at 210 nm or 222 nm.[18]

-

Quantification: Based on a calibration curve generated from certified reference standards. This method can achieve Limits of Quantification (LOQ) below 13.5 ng/mL for tosylate impurities.[14]

Safety and Handling

While specific hazard statements for DPIpTS are not universally harmonized, general precautions for handling fine chemical powders and iodonium salts should be observed.

| Safety Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, N95 respirator (US) or equivalent. | |

| Handling | Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Use in a well-ventilated area. | [7][19] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain quality. | [5][19] |

| Incompatibilities | Strong oxidizing agents. | [19][20] |

| Toxicity | May be harmful if swallowed. | [7][20] |

References

-

CAS NO. 6293-66-9 | this compound. Arctom. [Link]

-

The structures of photosensitizer and diphenyliodonium salts. (2021). ResearchGate. [Link]

-

This compound. Global Substance Registration System (GSRS). [Link]

-

The photooxidative sensitization of bis(p-substituted diphenyl)iodonium salts in the radical polymerization of acrylates. (2019). RSC Publishing. [Link]

-

Absorption spectra of diphenyliodonium and triarylsulfonium PAGs. (2023). ResearchGate. [Link]

-

Diphenyliodonium tosylate | C19H17IO3S. PubChem. [Link]

-

One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid. (2018). ResearchGate. [Link]

- Sensitized aromatic iodonium or aromatic sulfonium salt photoinitiator systems. (1981).

-

Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1). CAS Common Chemistry. [Link]

-

Diaryliodonium Salts. IX. The Synthesis of Substituted Diphenyliodonium Salts. (1959). Journal of the American Chemical Society. [Link]

-

Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba. [Link]

-

A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate. (2011). National Institutes of Health (NIH). [Link]

-

Toluenesulfonic Acid Monohydrate Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

-

Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. (2011). Synlett. [Link]

-

Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). MDPI. [Link]

-

PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. (2006). Organic Chemistry Portal. [Link]

-

Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). (2022). ResearchGate. [Link]

-

A mechanistic investigation of a three-component radical photoinitiator system. (2000). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

Sources

- 1. Buy this compound | 6293-66-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Diphenyliodonium tosylate | C19H17IO3S | CID 22723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6293-66-9 [amp.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound CAS#: [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]

- 11. US4250053A - Sensitized aromatic iodonium or aromatic sulfonium salt photoinitiator systems - Google Patents [patents.google.com]

- 12. Research Portal [iro.uiowa.edu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to Diphenyliodonium p-toluenesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Diphenyliodonium p-toluenesulfonate. This document is designed not merely as a compilation of data, but as a detailed exploration of the causality behind the experimental choices and applications of this versatile compound. Our aim is to provide a self-validating system of information, grounded in authoritative references, to empower researchers in their scientific endeavors. We will delve into the nuanced physical and chemical properties of this compound, provide detailed methodologies for its synthesis and application, and offer insights into its mechanism of action as a potent photoinitiator.

Introduction to this compound

This compound, an organoiodine compound, is a salt composed of a diphenyliodonium cation and a p-toluenesulfonate (tosylate) anion.[1] It is a white to off-white crystalline solid that has garnered significant attention in the field of polymer chemistry and organic synthesis.[2] Its primary utility lies in its role as a cationic photoinitiator and a photoacid generator (PAG), capable of initiating polymerization reactions upon exposure to ultraviolet (UV) light.[3] The unique properties of the iodonium salt structure allow for the efficient generation of reactive species, making it a valuable tool in applications ranging from coatings and adhesives to advanced materials and dental composites.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₇IO₃S | [3] |

| Molecular Weight | 452.31 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 188-191 °C (decomposes) | [2] |

| Solubility | ||

| Propylene glycol methyl ether acetate (PGMEA) | <1% | [2] |

| Ethyl lactate | <1% | [2] |

| γ-Butyrolactone | ~5% | [2] |

| Polar protic solvents | Good solubility | |

| UV Absorption (λmax) | 222 nm | [2] |

Chemical Properties and Reactivity

Structure: The structure of this compound, with its ionic nature, is key to its reactivity. The diphenyliodonium cation is a hypervalent iodine species, which is a strong electrophile and oxidizing agent. The p-toluenesulfonate anion is a non-nucleophilic counterion derived from a strong acid, p-toluenesulfonic acid.

-

SMILES: Cc1ccc(cc1)S([O-])(=O)=O.c3ccccc3[2]

-

InChI: InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1[2]

Thermal Stability: this compound exhibits moderate thermal stability, with a decomposition temperature of around 199.9°C under controlled conditions. However, its stability is significantly influenced by the presence of moisture, with degradation initiating at temperatures as low as 120°C in humid environments. The decomposition mechanism is believed to be a unimolecular process.

Photochemical Reactivity: The most significant chemical property of this compound is its photoreactivity. Upon irradiation with UV light, it undergoes photolysis to generate a Brønsted acid (p-toluenesulfonic acid) and other reactive species, including phenyl radicals and iodobenzene. This photo-induced decomposition is the cornerstone of its application as a photoinitiator. The quantum yield for acid generation has been reported to be as high as 0.63, indicating an efficient conversion of light energy into chemical reactivity.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the one-pot synthesis using m-chloroperbenzoic acid (m-CPBA) being a common and efficient method.

One-Pot Synthesis from Iodoarenes

This method involves the oxidation of an iodoarene in the presence of an arene and a sulfonic acid. The use of m-CPBA as the oxidant and p-toluenesulfonic acid as both the acid and the source of the counterion provides a direct and high-yielding route to the desired product.[2][5]

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

-

Iodobenzene

-

Benzene

-

m-Chloroperbenzoic acid (m-CPBA, 77%)

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

To a solution of iodobenzene (1.0 mmol) and benzene (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add p-toluenesulfonic acid monohydrate (1.0 mmol).

-

Slowly add m-chloroperbenzoic acid (1.1 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting crude product is triturated with diethyl ether to precipitate the this compound.

-

The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the pure product.

Caption: One-pot synthesis of this compound.

Mechanism of Action as a Photoinitiator

This compound functions as a photoinitiator primarily through a cationic mechanism, although radical species are also generated.

Photolysis and Acid Generation

Upon absorption of UV radiation, the diphenyliodonium cation undergoes homolytic cleavage of one of the carbon-iodine bonds to generate a phenyl radical and a phenyliodinium radical cation. The radical cation can then abstract a hydrogen atom from a suitable donor (e.g., solvent or monomer) to produce a protonated iodobenzene and a radical. The protonated species subsequently releases a proton, which is the active species for initiating cationic polymerization. The overall process results in the formation of a strong Brønsted acid, p-toluenesulfonic acid.[6]

Caption: Simplified photolysis mechanism of this compound.

Applications in Polymer Science

The ability of this compound to generate strong acid upon UV irradiation makes it a highly effective initiator for cationic polymerization of various monomers, including epoxides, vinyl ethers, and styrenes.

Cationic UV Curing of Epoxy Resins

This compound is widely used in the UV curing of epoxy-based formulations for coatings, adhesives, and inks. The photogenerated acid initiates the ring-opening polymerization of the epoxy groups, leading to the formation of a highly cross-linked, durable polymer network.[7]

Experimental Protocol: UV Curing of an Epoxy Resin

Materials:

-

Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

-

This compound (2-3 wt%)

-

UV curing system (e.g., medium-pressure mercury lamp)

Procedure:

-

Dissolve the this compound in the epoxy resin by gentle heating and stirring until a homogeneous solution is obtained.

-

Apply a thin film of the formulation onto a substrate (e.g., glass slide).

-

Expose the film to UV radiation under the mercury lamp. The exposure time will depend on the lamp intensity, film thickness, and desired degree of cure.

-

The curing progress can be monitored by techniques such as real-time FTIR by observing the disappearance of the epoxy group absorption band (around 910 cm⁻¹).

Dental Composites

In the field of dentistry, iodonium salts, including this compound, are used in combination with other photoinitiators in dental adhesives and composites.[4] They can enhance the degree of conversion and improve the mechanical properties of the cured material.[4]

Analytical Characterization

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the diphenyliodonium cation and the p-toluenesulfonate anion. The protons on the phenyl rings attached to the iodine would appear in the downfield region (typically δ 7.0-8.5 ppm). The tosylate group would exhibit a singlet for the methyl protons (around δ 2.3 ppm) and two doublets for the aromatic protons.[8]

-

¹³C NMR: The ¹³C NMR spectrum would display signals for the carbon atoms of both the cation and the anion. The carbon atoms directly bonded to the iodine would be significantly deshielded.[8]

-

FTIR: The FTIR spectrum would be characterized by the absorption bands of the aromatic C-H and C=C stretching vibrations, as well as the strong and characteristic absorptions of the sulfonate group (S=O stretching) in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions.[9]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would show a prominent peak for the diphenyliodonium cation (m/z = 281). In negative ion mode, the p-toluenesulfonate anion would be detected (m/z = 171).

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Storage: Store in a cool, dry place away from light and moisture. It is classified as a combustible solid.[2]

-

Toxicity: Specific toxicological data for this compound is limited. The acute oral LD50 for p-toluenesulfonic acid in rats is reported as 1410 mg/kg, suggesting moderate acute toxicity of the anion.[10] Iodonium salts, in general, should be handled with care due to their potential toxicity.

-

Environmental Fate: The environmental impact of this compound has not been extensively studied. The p-toluenesulfonate anion is known to be biodegradable.[10] However, the fate of the diphenyliodonium cation in the environment is less understood.

Comparative Analysis with Other Photoinitiators

This compound offers distinct advantages and disadvantages compared to other classes of photoinitiators.

| Photoinitiator Class | Advantages | Disadvantages |

| Diaryliodonium Salts | High efficiency for cationic polymerization; good thermal stability; can also initiate radical polymerization. | Limited solubility in nonpolar monomers; absorption is typically in the short-wavelength UV region, may require sensitizers. |

| Triarylsulfonium Salts | Excellent thermal stability; high quantum yields for acid generation; can be sensitized to longer wavelengths. | Generally lower reactivity than iodonium salts; can be more expensive.[5] |

| Acylphosphine Oxides | Highly efficient for radical polymerization; good bleaching properties (low yellowing). | Not suitable for cationic polymerization; can be sensitive to oxygen. |

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of chemists and material scientists. Its ability to efficiently generate strong acid upon UV irradiation has made it an indispensable component in a wide array of photopolymerization applications. This guide has provided a comprehensive overview of its properties, synthesis, mechanism, and applications, grounded in scientific literature. It is our hope that this detailed exploration will serve as a valuable resource for researchers, fostering innovation and advancing the frontiers of science.

References

-

PubChem. Diphenyliodonium tosylate. [Link]

- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062.

-

Royal Society of Chemistry. (2023). d3ma00823a1.pdf. [Link]

- Zhu, M., Jalalian, N., & Olofsson, B. (2008).

- Crivello, J. V. (1984). Cationic polymerization—Iodonium and sulfonium salt photoinitiators. Advances in Polymer Science, 62, 1-48.

-

Organic Syntheses. Diphenyliodonium iodide. [Link]

- Olofsson, B. (2008). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts.

-

ResearchGate. Schematically the pathway of the simple diphenyliodonium salt.... [Link]

-

Global Substance Registration System. This compound. [Link]

-

ResearchGate. Synthesis of novel diphenyliodonium and triarylsulfonium PAGs. [Link]

-

Beilstein Journal of Organic Chemistry. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. [Link]

-

California Department of Toxic Substances Control. Acute Oral Toxicity. [Link]

-

MDPI. Cationic UV-Curing of Epoxidized Biobased Resins. [Link]

-

MDPI. Recent Advances on Diaryliodonium-Based Monocomponent Photoinitiating Systems. [Link]

-

PubMed. Effects of diphenyliodonium salt addition on the adhesive and mechanical properties of an experimental adhesive. [Link]

-

Research Scientific. This compound , 99. [Link]

-

Leybold. Preparation of p-toluenesulfonic acid. [Link]

-

ResearchGate. Photoreaction and photopolymerization studies on phenoxazin dyes/diphenyliodonium chloride salt. [Link]

-

US EPA. Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]

-

NCBI. NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide. [Link]

-

ResearchGate. 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. [Link]

-

ResearchGate. A) Mass spectrum of p-toluenesulfonic acid.... [Link]

-

ResearchGate. Fourier transform infrared (FT-IR) spectra of humins, sulfonated carbons (SCs), and p-toluenesulfonic acid (p-TSA). [Link]

-

NIST WebBook. p-Toluenesulfonic acid monohydrate. [Link]

-

CAS Common Chemistry. Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1). [Link]

-

SpectraBase. p-Toluenesulfonic acid - Optional[ATR-IR] - Spectrum. [Link]

-

NCBI. THE ACUTE TOXICITY OF MAJOR ION SALTS TO CERIODAPHNIA DUBIA.... [Link]

-

e-sciencecentral. Thermoinitiated Cationic Polymerization of Epoxy Resin by Sulfonium Salts for Latent Curing. [Link]

-

MDPI. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms. [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

ResearchGate. FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of diphenyliodonium salt addition on the adhesive and mechanical properties of an experimental adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Diphenyliodonium p-toluenesulfonate mechanism of action.

An In-Depth Technical Guide to the Mechanism of Action of Diphenyliodonium p-Toluenesulfonate

Abstract

This compound (DPI-PTS) is a hypervalent iodine(III) compound that has garnered significant attention across diverse scientific disciplines. Initially recognized for its utility as a robust photoacid generator (PAG) in industrial polymerization processes, its applications have expanded into the realms of sophisticated organic synthesis and cellular biology. This guide provides an in-depth exploration of the multifaceted mechanism of action of DPI-PTS. We will dissect its photochemical behavior, detailing the generation of reactive species upon UV irradiation and their subsequent role in initiating cationic polymerization. Furthermore, we will investigate its profound biological effects, stemming from its potent inhibitory action on flavoenzymes, which leads to significant downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, field-proven insights, and detailed experimental methodologies.

Introduction: The Dual Personality of a Diaryliodonium Salt

Diaryliodonium salts (Ar₂I⁺X⁻) are a class of compounds characterized by two aryl groups covalently bonded to a central iodine atom, balanced by a counter-anion.[1] this compound, also known as DPIpTS, is a prominent member of this family, comprising a diphenyliodonium cation and a p-toluenesulfonate anion.[2][3] Its scientific utility is rooted in the inherent instability of the C-I bond, which can be cleaved under specific energetic conditions—most notably by ultraviolet light—to generate highly reactive intermediates.

This reactivity endows DPI-PTS with a dual role:

-

In Materials Science & Chemistry: It functions as a highly efficient cationic photoinitiator and photoacid generator.[2][4] This property is harnessed in photopolymerization for applications ranging from industrial coatings and adhesives to dental materials and 3D printing.[4][5]

-

In Biology & Pharmacology: The diphenyliodonium cation is a well-established inhibitor of flavoenzymes, particularly NADPH oxidase.[6][7] This makes it an invaluable pharmacological tool for studying cellular redox metabolism, oxidative stress, and apoptosis, with implications for cancer research and beyond.[6][8]

This guide will deconstruct these mechanisms, providing a clear, causal narrative from fundamental photochemical and biochemical events to their practical applications and experimental investigation.

Part I: The Photochemical Mechanism of Action

The primary application of DPI-PTS in chemistry is as a photoinitiator. This function is entirely dependent on its behavior when exposed to UV radiation. Upon absorbing a photon of sufficient energy (typically in the UV range, with a λmax around 222 nm), the diphenyliodonium cation is elevated to an excited state, triggering the cleavage of a carbon-iodine bond.[9]

The Photolysis Cascade: A Tale of Two Cleavages

The photolytic decomposition is not a single, simple event but rather a complex process proposed to occur via two competing pathways: heterolytic and homolytic cleavage.[9][10]

-

Heterolytic Cleavage: The C-I bond breaks asymmetrically, with the bonding electrons remaining with the more electronegative iodine atom. This directly generates a highly reactive phenyl cation (C₆H₅⁺) and a neutral iodobenzene molecule (C₆H₅I).

-

Homolytic Cleavage: The C-I bond breaks symmetrically, with each fragment retaining one of the bonding electrons. This results in the formation of a phenyl radical (C₆H₅•) and an iodobenzene radical cation ([C₆H₅I]•⁺).

These pathways are not mutually exclusive, and the ratio of products can be influenced by factors such as the solvent and the presence of photosensitizers.[10] Direct photolysis tends to favor the heterolytic pathway.[10]

Generation of the Initiating Acid

While the aryl cations and radicals are reactive, the most crucial species for initiating cationic polymerization is a strong Brønsted acid.[9] This acid, p-toluenesulfonic acid (p-TsOH), is generated through the reaction of the photogenerated reactive intermediates (phenyl cation and phenyl radical) with the surrounding environment (e.g., solvent or monomer) to abstract a proton, which then combines with the p-toluenesulfonate anion (p-TsO⁻).[9] p-Toluenesulfonic acid is a strong organic acid capable of protonating and thereby initiating the polymerization of a wide range of monomers.

The overall photochemical decomposition and acid generation process is depicted below.

Caption: Photolysis pathways of the diphenyliodonium cation upon UV irradiation.

Part II: Application in Cationic Photopolymerization

The acid generated from the photolysis of DPI-PTS is the workhorse of its function as a photoinitiator. Cationic polymerization offers distinct advantages over free-radical polymerization, including lower shrinkage and superior chemical resistance of the final cured material.[11]

Mechanism of Initiation

The process begins when the newly formed p-toluenesulfonic acid protonates a monomer, typically an epoxide or vinyl ether. This protonation creates a highly electrophilic cationic center on the monomer, which then readily attacks another monomer molecule, propagating the polymer chain.

Experimental Protocol: UV Curing of an Epoxide Resin

This protocol describes a typical laboratory procedure for evaluating DPI-PTS as a photoinitiator for the polymerization of an epoxy monomer.

Objective: To measure the rate of polymerization of a cycloaliphatic epoxide monomer initiated by DPI-PTS upon UV exposure.

Materials:

-

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (epoxy monomer)

-

This compound (DPI-PTS)

-

Acetonitrile (solvent)

-

UV Curing System (e.g., 80-W mercury arc lamp)[9]

-

Fourier-Transform Infrared (FTIR) Spectrometer with an attenuated total reflectance (ATR) accessory

Methodology:

-

Preparation of Formulation: Prepare a solution containing 2% (w/w) of DPI-PTS in the epoxy monomer. If necessary, a small amount of acetonitrile can be used to aid dissolution, followed by gentle warming and stirring until a homogenous liquid is obtained.

-

Scientific Rationale: A 1-3% initiator concentration is typical.[9] Higher concentrations can lead to faster cures but may result in brittle polymers and increased light absorption at the surface (shielding effect), preventing uniform curing.

-

-

Sample Application: Apply a thin film (approx. 12-25 µm) of the formulation onto the ATR crystal of the FTIR spectrometer.[9]

-

Scientific Rationale: A thin film ensures uniform exposure to UV light and allows for accurate real-time monitoring of the chemical conversion by FTIR.

-

-

Baseline Measurement: Record an initial FTIR spectrum of the liquid film before UV exposure. The characteristic epoxide band at ~790 cm⁻¹ will be monitored.[9]

-

UV Exposure and Real-Time Monitoring: Position the UV lamp at a fixed distance from the sample to deliver a constant intensity (e.g., 100 mW/cm²).[9] Simultaneously initiate UV exposure and FTIR spectral acquisition in real-time (e.g., one spectrum every 5 seconds).

-

Data Analysis: Monitor the decrease in the peak area of the epoxide band at 790 cm⁻¹. The percent conversion of the epoxide groups is calculated as a function of irradiation time using the following equation: Conversion (%) = (1 - (Area_t / Area_0)) * 100 where Area_t is the peak area at time t and Area_0 is the initial peak area.

-

Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. A control sample containing only the monomer (no DPI-PTS) should also be irradiated under the same conditions to confirm that no polymerization occurs without the photoinitiator.

Part III: The Biological Mechanism of Action

In a biological context, the mechanism of action shifts from the salt's photochemical properties to the biochemical reactivity of the diphenyliodonium (DPI) cation itself. DPI is widely recognized as a classic, albeit not entirely specific, inhibitor of flavoenzymes.[6]

Primary Target: NADPH Oxidase

The most well-characterized target of DPI is the NADPH oxidase (NOX) family of enzymes.[6] These membrane-bound enzymes are critical for cellular signaling and host defense, catalyzing the production of superoxide (O₂⁻•) by transferring an electron from NADPH to molecular oxygen. DPI potently inhibits this process.

Downstream Cellular Consequences

The inhibition of NADPH oxidase and other flavoenzymes by DPI triggers a cascade of deleterious cellular events:

-

Inhibition of Cellular Respiration: DPI has been shown to inhibit key NAD(P)-dependent enzymes in both the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle, such as glucose-6-phosphate dehydrogenase.[6] This severely curtails the cell's metabolic activity and energy production.

-

Induction of Oxidative Stress: By disrupting the normal flow of electrons in metabolic pathways, DPI paradoxically leads to an increase in the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[6] This creates a state of severe oxidative stress.

-

Depletion of Glutathione: The cell's primary antioxidant defense, glutathione (GSH), is depleted in response to the overwhelming oxidative stress. The ratio of reduced glutathione to its oxidized form (GSH/GSSG) decreases, indicating a compromised antioxidant capacity.[6]

-

Cytotoxicity and Apoptosis: The combination of metabolic collapse and severe, unmitigated oxidative stress ultimately leads to cytotoxicity.[6] In many cell types, this manifests as the induction of apoptosis (programmed cell death).[8]

Caption: Biological mechanism of DPI leading to oxidative stress and cell death.

Experimental Protocol: Measurement of Intracellular ROS in Cultured Cells

Objective: To quantify the change in intracellular ROS levels in a cell line (e.g., N11 glial cells or AML cell lines) following treatment with DPI.[6][8]

Materials:

-

Cultured cells (e.g., THP-1)

-

Complete cell culture medium

-

Diphenyliodonium chloride or tosylate (DPI)

-

Phosphate-Buffered Saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

-

Flow cytometer or fluorescence plate reader

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

-

DPI Treatment: Prepare fresh solutions of DPI in culture medium at various concentrations (e.g., 0.2, 2, and 10 µM).[8] Remove the old medium from the cells and replace it with the DPI-containing medium. Include a vehicle control (medium only or with DMSO if used for stock). Incubate for a defined period (e.g., 3 hours).[6]

-

Scientific Rationale: A dose-response and time-course experiment is crucial to identify the optimal conditions for observing the effect without causing immediate, widespread cell death that would confound the results.

-

-

Probe Loading: Following incubation, wash the cells twice with warm PBS. Add medium containing the H₂DCFDA probe (typically 5-10 µM) to each well. Incubate for 30 minutes at 37°C, protected from light.

-

Scientific Rationale: H₂DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Upon oxidation by ROS, it converts to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Measurement: Wash the cells twice with PBS to remove excess probe. Add fresh PBS or medium. Immediately measure the fluorescence using a flow cytometer (FITC channel) or a fluorescence plate reader (Excitation/Emission ~495/525 nm).

-

Data Analysis: Quantify the mean fluorescence intensity for each condition. Express the results as a fold change relative to the untreated control.

-

Self-Validation: Include a positive control, such as a short treatment with hydrogen peroxide (H₂O₂), to confirm that the probe and detection system are working correctly. Also, perform a cell viability assay (e.g., Trypan Blue or MTT) in parallel to ensure that the observed fluorescence increase is not merely an artifact of dying cells.

Physicochemical Data & Synthesis Overview